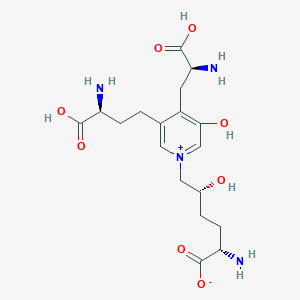

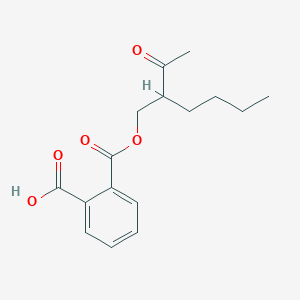

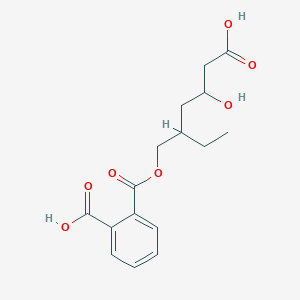

![molecular formula C37H38N4O2 B042820 Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate CAS No. 1026438-56-1](/img/structure/B42820.png)

Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate, also known as Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate, is a useful research compound. Its molecular formula is C37H38N4O2 and its molecular weight is 570.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Quality Control in Telmisartan Manufacturing

Telmisartan Impurity B is used for quality control purposes in the manufacturing process of Telmisartan . The structure of Impurity B is confirmed by 1H NMR, 13C NMR, and MS data . This ensures that the final product meets the required quality standards.

Synthesis of Telmisartan

Impurity B plays a crucial role in the synthesis of Telmisartan . The key bis-benzimidazole structure is constructed via the copper-catalyzed cyclization of o-haloarylamidines . This approach allows Telmisartan to be obtained in a 7-step overall yield of 54% starting from commercially available 3-methyl-4-nitrobenzoic acid .

Reference Standard in Analysis

Telmisartan EP Impurity B is used as a reference standard for the analysis of Telmisartan . This helps in ensuring the purity and potency of the drug.

Impurity Profiling

Impurity B is used in Telmisartan impurity profiling as per limits and threshold values specified by respective drug legislations, FDA, and pharmacopoeial guidelines during commercial production of Telmisartan and its related formulations . This helps in maintaining the safety and efficacy of the drug.

Pharmaceutical Research and Development

Telmisartan Impurity B is commonly used in pharmaceutical research and development . It helps researchers understand the properties and effects of Telmisartan better.

Drug Legislation Compliance

The presence of Impurity B in Telmisartan is monitored to ensure compliance with drug legislation and guidelines . This is crucial for the legal and safe distribution of the drug.

Wirkmechanismus

Target of Action

Telmisartan Impurity B, also known as Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate, is an impurity of Telmisartan . Telmisartan is a specific antagonist of the angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in the regulation of blood pressure .

Mode of Action

Telmisartan, and by extension, Telmisartan Impurity B, binds to the AT1 receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . Recent studies suggest that Telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Biochemical Pathways

The primary biochemical pathway affected by Telmisartan Impurity B is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptors, Telmisartan Impurity B inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, ultimately reducing blood pressure .

Pharmacokinetics

While specific pharmacokinetic data for Telmisartan Impurity B is not readily available, Telmisartan itself is known to have a long terminal half-life and a clearance of 0.15 L·kg-1·h-1 . These properties suggest that Telmisartan and its impurities may have prolonged effects in the body .

Result of Action

The primary result of Telmisartan Impurity B’s action is a reduction in blood pressure . By inhibiting the action of angiotensin II, it causes vasodilation and decreases fluid volume . This can help manage conditions such as hypertension, diabetic nephropathy, and congestive heart failure .

Eigenschaften

IUPAC Name |

tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O2/c1-7-12-33-38-31-22-27(35-39-30-15-10-11-16-32(30)40(35)6)21-24(2)34(31)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOPWPNJFDIROE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telmisartan Impurity B | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

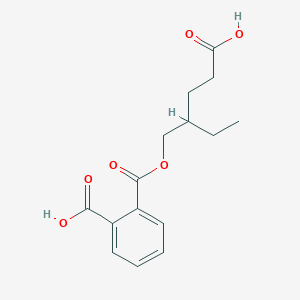

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)

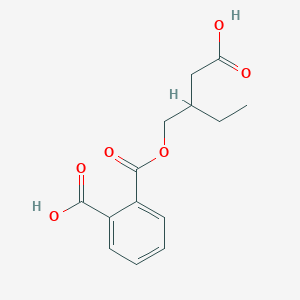

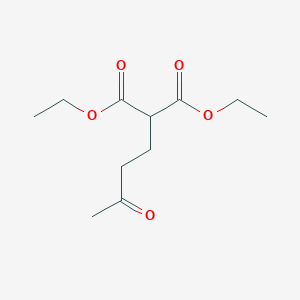

![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)